molecular formula C29H23ClN4O2S B11977652 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11977652
M. Wt: 527.0 g/mol
InChI Key: NUKCPGGDLCBIQB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a sulfur-linked acetamide moiety and aromatic substituents. The core structure includes a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 4 of the triazole ring. Its molecular formula is C₂₉H₂₃ClN₄O₂S, with a molecular weight of 523.04 g/mol. The compound’s synthesis typically involves thiol-alkylation of triazole derivatives with bromoacetamide intermediates, followed by purification via column chromatography .

Properties

Molecular Formula

C29H23ClN4O2S

Molecular Weight

527.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H23ClN4O2S/c1-20-7-15-24(16-8-20)34-28(21-9-11-22(30)12-10-21)32-33-29(34)37-19-27(35)31-23-13-17-26(18-14-23)36-25-5-3-2-4-6-25/h2-18H,19H2,1H3,(H,31,35)

InChI Key

NUKCPGGDLCBIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides are cyclized under acidic conditions to form 1,2,4-triazole-3-thiol intermediates. For this compound, 4-chlorophenyl and 4-methylphenyl groups are introduced via nucleophilic substitution. A typical protocol involves:

  • Reacting 4-chlorophenylhydrazine with thiourea in ethanol under reflux to form 4-(4-chlorophenyl)-thiosemicarbazide.

  • Cyclization using hydrochloric acid (HCl) at 80–90°C for 6–8 hours, yielding 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

  • Alkylation with 4-methylbenzyl chloride in dimethylformamide (DMF) at 60°C to introduce the 4-methylphenyl group at the N4 position.

Key Optimization Parameters :

  • Acid Catalyst : HCl yields higher regioselectivity compared to H₂SO₄.

  • Solvent : Polar aprotic solvents like DMF improve alkylation efficiency.

Functionalization of the Triazole Ring

ParameterOptimal ValueImpact on Yield
Temperature50°CMaximizes S-alkylation
BaseK₂CO₃ (2 equiv)Prevents over-alkylation
SolventAcetoneEnhances solubility

This step achieves yields of 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Large-Scale Synthesis Considerations

Industrial production requires addressing cost, safety, and scalability. Patent CN103864750A discloses a continuous-flow reactor system for the final coupling step, reducing reaction time from 12 hours to 2 hours. Key modifications include:

  • Catalyst : Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) improves reaction kinetics.

  • Solvent Recycling : Acetone is recovered via distillation, reducing waste.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

Table 1: Analytical Data for 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide

MethodKey FindingsReference
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.21 (s, 2H, SCH₂)
HPLC Purity >98% (C18 column, acetonitrile/H₂O)
Mass Spectrometry m/z 527.0 [M+H]⁺

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and triazole ring undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Products Reference
Acidic hydrolysis80°C, 6–8 hrs, HCl (1M)Dilute HCl5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol + Acetic acid derivatives
Basic hydrolysis60°C, 4 hrs, NaOH (0.5M)Aqueous NaOHSodium salt of triazole-thiol + 4-phenoxyaniline

Hydrolysis is pH-dependent, with acidic conditions favoring cleavage of the acetamide bond, while basic conditions promote sulfanyl group oxidation.

Oxidation-Reduction Reactions

The sulfanyl (-S-) bridge is susceptible to oxidation:

Reaction Type Conditions Reagents Products Reference
Oxidation to sulfoxideRT, 2 hrs, H₂O₂ (30%)Hydrogen peroxideSulfoxide derivative (confirmed via IR: S=O stretch at 1040–1060 cm⁻¹)
Oxidation to sulfone50°C, 4 hrs, KMnO₄ (0.1M)Potassium permanganateSulfone derivative (NMR: δ 3.8–4.1 ppm for SO₂ group)

Reduction of the imine group in the triazole ring has not been observed under standard conditions (e.g., NaBH₄, room temperature).

Substitution Reactions

The chlorophenyl and methylphenyl groups participate in nucleophilic aromatic substitution (NAS):

Reaction Type Conditions Reagents Products Reference
NAS at chlorophenyl120°C, 12 hrs, K₂CO₃Piperidine4-piperidinophenyl-substituted analog (HPLC purity: 92%)
Thiol substitution80°C, 6 hrs, Et₃NBenzyl mercaptanBenzylthio-triazole derivative (yield: 78%)

Reactivity at the chlorophenyl position is enhanced by electron-withdrawing effects from the triazole ring.

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound forms fused heterocycles:

Reaction Type Conditions Reagents Products Reference
Thermal cyclization150°C, 3 hrs, solvent-freeThiazolo[3,2-b] triazole (confirmed via X-ray crystallography)
Acid-catalyzed rearrangementH₂SO₄ (conc.), RT, 24 hrsIsomeric triazolo-thiazine derivative (NMR: δ 6.9–7.2 ppm aromatic protons)

Stability Under Environmental Conditions

The compound’s stability varies with temperature and pH:

Condition Observation Reference
Thermal stabilityStable up to 200°C; decomposition initiates at 220°C (TGA/DSC data)
pH stabilityStable in pH 5–7 (aqueous buffer, 25°C); degradation >10% at pH <3 or >9

Key Findings

  • Functional Group Reactivity : The sulfanyl group and triazole ring dominate reactivity, enabling oxidation, hydrolysis, and substitution.

  • Synthetic Utility : NAS reactions at the chlorophenyl group allow modular derivatization for drug discovery.

  • Stability Limits : Degradation under extreme pH or high temperatures necessitates careful storage.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. The presence of the triazole ring in this compound suggests potential efficacy against fungal infections. Studies have reported that triazoles can disrupt fungal cell membrane synthesis, leading to cell death .

Anticancer Potential

There is emerging evidence that triazole derivatives possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Applications in Agriculture

The compound's structural characteristics suggest potential applications in agricultural science as fungicides or herbicides. Triazole derivatives are commonly used in crop protection due to their ability to inhibit fungal pathogens that affect crop yields. Research has shown that similar compounds can effectively protect plants from diseases caused by fungi .

Case Studies

  • Antimicrobial Screening : A study conducted on various triazole derivatives demonstrated that compounds with similar structures to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exhibited MIC values comparable to standard antibiotics .
  • Fungal Resistance Management : In agricultural trials, triazole-based fungicides were applied to crops susceptible to fungal infections. Results indicated a significant reduction in disease incidence and an increase in crop yield .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The aromatic rings and sulfanyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Melting Point (°C) Yield (%) Key Substituent Features
Target Compound: N-(4-Phenoxyphenyl) Acetamide C₂₉H₂₃ClN₄O₂S Not reported Not reported 4-Phenoxyphenyl (bulky, lipophilic), 4-chlorophenyl (electron-withdrawing)
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dichlorophenyl)Acetamide C₂₃H₁₇Cl₃N₄OS Not reported Not reported 2,6-Dichlorophenyl (strong electron-withdrawing, steric hindrance)
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Dimethylaminophenyl)Acetamide C₂₅H₂₄ClN₅O₂S Not reported Not reported 4-Dimethylaminophenyl (electron-donating, enhances solubility)
2-[(5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(4-Acetylphenyl)Acetamide C₂₇H₂₆N₆O₄S 280.9–281.8 50 4-Acetylphenyl (polar carbonyl group), phenoxy methyl spacer
2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Butylphenyl)Acetamide C₂₀H₂₂ClN₅OS Not reported Not reported 4-Butylphenyl (hydrophobic chain), amino group at triazole position 4 (enhances basicity)

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points due to increased dipole interactions. For example, compound 15 (m.p. 207.6–208.5°C) in features a nitro group, while compound 11 (m.p. 216.4–217.7°C) in includes both nitro and methyl groups. The target compound’s 4-phenoxyphenyl group may reduce crystallinity compared to smaller substituents, though experimental data are lacking.

Synthetic Yields: Yields for triazole-acetamide derivatives range from 45% to 57% in , influenced by steric hindrance and electronic effects. The target compound’s synthesis may face challenges due to the bulky phenoxy group.

Spectroscopic Consistency :

  • IR spectra of all compounds confirm characteristic stretches for N-H (~3240 cm⁻¹), C=O (~1660 cm⁻¹), and C-S (~670 cm⁻¹) .
  • ¹H NMR data consistently show aromatic protons in the δ 7.0–8.0 ppm range and methyl groups at δ 2.3–2.5 ppm .

Biological Activity

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a compound belonging to the class of triazole derivatives, which have been noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN5OSC_{25}H_{22}ClN_{5}OS, with a molecular weight of approximately 479.0 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activities.

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. A study conducted on similar triazole compounds demonstrated that they exhibited moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 3.91 mg/L, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

Compound NameBacterial StrainMIC (mg/L)
Compound AStaphylococcus aureus3.91
Compound BEscherichia coli7.81
Compound CBacillus cereus15.63

Anticancer Activity

The anticancer potential of triazole derivatives has been a subject of extensive research. In vitro studies have indicated that compounds with similar structural motifs can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 27.3 to 43.4 µM . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Effects

A specific study highlighted that a compound structurally similar to our target compound showed significant cytotoxicity against breast cancer cells, suggesting that modifications in the triazole structure can enhance anticancer activity .

Other Biological Activities

Apart from antimicrobial and anticancer effects, triazole derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds may also exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups like chlorine enhances their reactivity and biological efficacy. Modifications at specific positions on the triazole ring or side chains can lead to variations in potency against different biological targets .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates should be monitored for purity?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of hydrazides with imidoyl chlorides. For example, a structurally analogous triazole was synthesized by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide for 5 hours, followed by column chromatography purification (cyclohexane/ethyl acetate, 1:10 v/v) and crystallization . Key intermediates to monitor include:

  • Imidoyl chloride derivatives (via 1^1H NMR for functional group confirmation).
  • Hydrazide intermediates (using TLC to assess reaction progression).
  • Crude cyclized product (HPLC-MS to confirm molecular weight and purity).

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation and confirms regiochemistry of triazole substituents. For example, C–H···π interactions in analogous compounds were validated via single-crystal diffraction (Mo Kα radiation, R factor = 0.038) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ for C28_{28}H22_{22}ClN4_4O2_2S: calculated 525.11, observed 525.09).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation reported in sulfanyl-containing analogs) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Emergency measures : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen therapy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Input preparation : Use crystallographic coordinates (e.g., CIF files from X-ray data ) to model geometry.
  • Software tools : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps in triazoles correlate with electrophilicity in nucleophilic substitution reactions .
  • Reactivity indices : Fukui functions (f+f^+, ff^-) identify sulfanyl and acetamide groups as reactive sites for functionalization .

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
  • Structural variants : Test analogs with modified substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) to isolate steric/electronic effects .
  • Crystallographic validation : Confirm polymorphic forms (e.g., solvates vs. anhydrous crystals) that may alter solubility and bioavailability .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent scanning : Synthesize derivatives with halogen (F, Br), electron-donating (OCH3_3), and bulky (cycloheptyl) groups at the triazole 4-position.
  • Biological testing : Use kinase inhibition assays (e.g., EGFR-TK) to map substituent effects. For example, 4-chlorophenyl analogs show enhanced activity due to hydrophobic binding pocket interactions .
  • Statistical modeling : Apply QSAR with descriptors like logP, polar surface area, and molar refractivity to predict activity trends .

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